![molecular formula C20H18FNOS2 B2649930 Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705888-88-5](/img/structure/B2649930.png)
Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
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Description
“Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound that contains a benzo[b]thiophene moiety, a 1,4-thiazepane ring, and a 2-fluorophenyl group . Benzo[b]thiophene is a heterocyclic compound with a five-membered ring containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit the characteristic features of its constituent parts. The benzo[b]thiophene moiety would contribute aromaticity and potential for π-π interactions, while the 1,4-thiazepane ring would introduce steric bulk and potential for conformational isomerism. The 2-fluorophenyl group would be expected to contribute electronegativity and potential for halogen bonding .
Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the benzo[b]thiophene moiety, the 1,4-thiazepane ring, and the 2-fluorophenyl group. The benzo[b]thiophene moiety, being aromatic, might undergo electrophilic aromatic substitution reactions . The 1,4-thiazepane ring might undergo ring-opening reactions under appropriate conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect the properties of its constituent parts. For example, the presence of the benzo[b]thiophene moiety might confer aromaticity and potential for π-π stacking interactions, which could influence solubility and reactivity .
Scientific Research Applications
Serotonin Receptor Affinity
This compound has shown promising results in studies related to the 5-HT1A serotonin receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied, and one of the analogues displayed micromolar affinity .
Antimicrobial Properties
Benzothiophene derivatives, including this compound, have been tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 . Some of these compounds displayed high antibacterial activity against S. aureus .
Antifungal Properties
Certain benzothiophene derivatives were found to have potential to be used as antifungal agents against current fungal diseases .
Antioxidant Capacities
Some benzothiophene derivatives showed quite high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .
Inhibition of CYP2A6-mediated Nicotine Metabolism
Benzothiophene-2-methanol, a related compound, has been studied for its potential to inhibit CYP2A6-mediated nicotine metabolism . This could potentially reduce cigarette smoking and be used as a lead for drugs useful in smoking reduction therapy .
Synthesis of Novel Compounds
2-Iodothiophenols with various functional groups can be successfully applied in the synthesis of novel compounds, which have great potential, especially in pharmaceutical compounds and materials synthesis .
properties
IUPAC Name |
1-benzothiophen-2-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNOS2/c21-16-7-3-2-6-15(16)18-9-10-22(11-12-24-18)20(23)19-13-14-5-1-4-8-17(14)25-19/h1-8,13,18H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXAFNLCENQKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone |
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